1-Amino-2,2,4-trimethylpentan-3-OL

Description

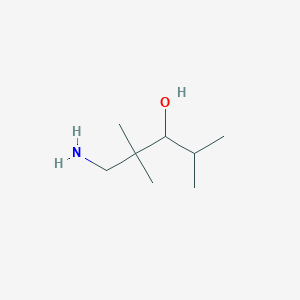

1-Amino-2,2,4-trimethylpentan-3-OL is a branched-chain amino alcohol characterized by a pentane backbone substituted with an amino group at position 1, hydroxyl group at position 3, and methyl groups at positions 2 (two substituents) and 4. Its molecular formula is C₈H₁₉NO, and it is classified as a primary amine with both hydrophilic (-OH, -NH₂) and hydrophobic (methyl branches) functional groups. The compound was previously listed as a product by CymitQuimica but is currently marked as discontinued, limiting its commercial availability .

Properties

IUPAC Name |

1-amino-2,2,4-trimethylpentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-6(2)7(10)8(3,4)5-9/h6-7,10H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXDANOMVZHVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2,2,4-trimethylpentan-3-OL can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethylpentan-3-one with ammonia in the presence of a reducing agent. This reaction typically occurs under mild conditions and yields the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2,4-trimethylpentan-3-one in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,2,4-trimethylpentan-3-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

1-Amino-2,2,4-trimethylpentan-3-OL has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes .

Mechanism of Action

The mechanism by which 1-Amino-2,2,4-trimethylpentan-3-OL exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions may interact with lipid membranes, affecting cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Amino Alcohols

Key Differences and Implications

Backbone Rigidity vs. Flexibility: The adamantane-based 3-amino-adamantan-1-ol (C₁₀H₁₇NO) exhibits a rigid three-dimensional structure, enhancing thermal stability but reducing solubility in polar solvents compared to the flexible pentane chain of the target compound . In contrast, 1-amino-2,3-dihydro-1H-inden-2-ol (C₉H₁₁NO) features a planar bicyclic system, which may favor π-π interactions in catalytic applications .

Synthetic Utility: The target compound’s branched structure could hinder crystallization compared to linear analogs like 3-Methyl-1-pentanol (C₆H₁₄O), a simple alcohol with industrial solvent applications . Compound 8g, synthesized using 1-amino-2,3-dihydro-1H-inden-2-ol, achieved a moderate yield (54%), suggesting that steric hindrance in branched amino alcohols might complicate synthetic pathways .

This differs from 3-amino-adamantan-1-ol, where the groups are adjacent on the adamantane cage, favoring intramolecular hydrogen bonding .

Research Findings and Limitations

- Availability: The discontinuation of this compound limits experimental validation of its properties .

- Data Gaps : Physical properties (melting point, solubility) and toxicity profiles are absent in the provided evidence, necessitating extrapolation from structural analogs.

- Synthetic Challenges: Branched amino alcohols often require multi-step synthesis, as seen in the preparation of compound 8g, which may explain commercial discontinuation .

Biological Activity

1-Amino-2,2,4-trimethylpentan-3-OL (commonly referred to as "trimethylpentanol") is a compound of significant interest due to its unique structural features and potential biological activities. This article outlines the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 159.25 g/mol

- Functional Groups : Contains an amino group (-NH) and a hydroxyl group (-OH) attached to a branched carbon chain.

The specific arrangement of these functional groups contributes to its distinct chemical and biological properties, making it a valuable compound in both organic synthesis and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.

- Membrane Interaction : The hydrophobic regions of the molecule may interact with lipid membranes, potentially affecting cellular processes such as signaling pathways and membrane fluidity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Interaction : Studies have shown that this compound can modulate the activity of specific enzymes. It has been investigated for its potential role as a ligand for various receptors, influencing biochemical pathways critical for cellular function .

- Therapeutic Potential : Ongoing research aims to explore its applications in drug development. Its unique structure allows it to act as a precursor in synthesizing more complex therapeutic agents.

- Buffering Agent : In biological systems, particularly in cell cultures, this compound acts as an effective buffering agent. It helps maintain pH stability within the range of 6 to 8.5, which is essential for various cellular processes.

Table 1: Summary of Biological Activities

Case Study Example

A notable study published in the Journal of the American Chemical Society explored the compound's interaction with specific enzymes involved in metabolic pathways. The findings indicated that this compound could enhance enzyme activity under certain conditions, suggesting its potential use in metabolic engineering applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.